molecular formula C11H16ClNO B1518737 4-(Cyclopentyloxy)aniline hydrochloride CAS No. 1172521-22-0

4-(Cyclopentyloxy)aniline hydrochloride

Cat. No.: B1518737
CAS No.: 1172521-22-0
M. Wt: 213.7 g/mol
InChI Key: UXKDWLSFAQUFRH-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)aniline hydrochloride is an organic compound with the CAS Number: 1172521-22-0 . It has a molecular weight of 213.71 . The compound is a powder at room temperature .


Synthesis Analysis

The synthesis of anilines, which includes this compound, generally involves the use of benzene rings as preformed units that are elaborated to build larger molecules .


Molecular Structure Analysis

The IUPAC name of this compound is this compound . The Inchi Code is 1S/C11H15NO.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 213.71 .

Scientific Research Applications

Synthesis and Characterization of Metabolites

Research on the synthesis and characterization of metabolites, such as those derived from diclofenac, involves key steps like the preparation of aniline derivatives. These studies provide valuable insights into the mechanistic toxicology of pharmaceuticals, highlighting the role of aniline derivatives in producing significant quantities of hydroxy metabolites for toxicological studies (Kenny et al., 2004).

Photochemical Activation for Cell Physiology

The use of tertiary amines linked to photoremovable protecting groups, including aniline derivatives, facilitates the study of cell physiology through photoactivation. This research underscores the efficiency of releasing bioactive molecules via photochemical processes, contributing to advancements in cellular biology and therapeutic applications (Asad et al., 2017).

Antileishmanial Drug Development

Aniline derivatives play a crucial role in the development of antileishmanial drugs, where the synthesis and structure-activity relationship analysis of pyrazolopyridine derivatives have shown promising results against Leishmania species. This area of research is pivotal for discovering new treatments for leishmaniasis (Mello et al., 2004).

Material Sciences and Polymer Chemistry

In material sciences, aniline derivatives are utilized in the synthesis of polyurethane cationomers with anil groups, demonstrating the potential for creating fluorescent polymeric films. These findings contribute to the development of materials with unique optical properties (Buruianǎ et al., 2005).

Environmental Decontamination

Studies on the ultrasonic degradation of aniline in aqueous solutions address environmental concerns, showing how sonolysis can effectively degrade pollutants under specific conditions. This research is crucial for developing methods to decontaminate water sources from organic pollutants (Jiang et al., 2002).

Safety and Hazards

The compound has been classified under GHS07 and has the signal word 'Warning’ . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

While the future directions of 4-(Cyclopentyloxy)aniline hydrochloride are not explicitly mentioned in the search results, research on similar compounds like polyaniline hydrogels has shown potential in a variety of fields such as sensor and actuator manufacturing, biomedicine, and soft electronics .

Properties

IUPAC Name

4-cyclopentyloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10;/h5-8,10H,1-4,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKDWLSFAQUFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172521-22-0
Record name 4-(cyclopentyloxy)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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